5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1h-pyrazole-1-carboxamide

Anti-inflammatory Cytokine inhibition Structure–activity relationship

Researchers studying inflammatory signaling often face a trade-off between pathway inhibition and cytotoxicity. 5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide (yuwen02f1) solves this as the lead candidate from a DPP-derivative screen, uniquely retained for its low cytotoxicity. - Dual Mechanism: Blocks NF-κB and MAPK (ERK1/2, JNK, p38) activation downstream of ROS/NADPH oxidase at 30 μM. - In Vivo Validation: Attenuates paw edema in AIA mice and protects against multi-organ injury in septic models, unlike unvalidated congeners. - Clean Pharmacophore Pair: Enables controlled SAR studies with its carbothioamide analog.

Molecular Formula C15H15N3O2
Molecular Weight 269.30 g/mol
Cat. No. B12846729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1h-pyrazole-1-carboxamide
Molecular FormulaC15H15N3O2
Molecular Weight269.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)N
InChIInChI=1S/C15H15N3O2/c1-10-4-6-11(7-5-10)12-9-13(14-3-2-8-20-14)18(17-12)15(16)19/h2-8,13H,9H2,1H3,(H2,16,19)
InChIKeyQCWXGDGFHPXXEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Yuwen02f1: Identity, Physicochemical Profile, and Research Pedigree


5-(Furan-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide (CAS 885269-83-0; code name Yuwen02f1) is a synthetic 4,5-dihydro-1H-pyrazole-1-carboxamide derivative bearing a furan-2-yl substituent at C5 and a p-tolyl (4-methylphenyl) group at C3 [1]. With a molecular formula of C₁₅H₁₅N₃O₂, a molecular weight of 269.30 g/mol, and a computed XLogP3-AA of 1.6, the compound presents one hydrogen bond donor and three hydrogen bond acceptors [2]. It emerged from a targeted screening campaign of synthetic diphenylpyrazole (DPP) derivatives and was identified as the lead candidate possessing anti-inflammatory activity with the lowest cytotoxicity within the series [3]. Its validated mechanism—dual blockade of NF-κB and MAPK signaling downstream of ROS/NADPH oxidase—has been characterized in both murine macrophage models and in vivo acute/chronic inflammation models [3].

P1
NF-κB/MAPK dual-pathway signaling research in macrophage and monocyte models
P2
ROS/NADPH oxidase upstream blockade context; reported p47phox/p67phox translocation attenuation
P3
Cell-model screening fit: reported cytokine suppression profile within a characterized DPP derivative series

Why Yuwen02f1 Cannot Be Replaced by Generic Pyrazole-1-Carboxamide Analogs


The 4,5-dihydro-1H-pyrazole-1-carboxamide scaffold tolerates extensive structural variation at the C3-aryl and C5-heteroaryl positions, yet even minor substituent changes produce profound shifts in target engagement, pathway selectivity, and cytotoxicity profiles [1]. Within the original DPP-derivative screening series, multiple congeners exhibited anti-inflammatory activity, but most were discarded due to unacceptable cytotoxicity; yuwen02f1 was uniquely retained because it coupled effective TNF-α/IL-6 suppression with the least impact on cell viability [1]. Replacement of the C5 furan-2-yl with phenyl, thiophene, or other heterocycles alters ROS inhibition potency, while conversion of the C1 carboxamide (C=O) to a carbothioamide (C=S) redirects the biological profile from anti-inflammatory toward antimicrobial applications [2]. Generic substitution without empirical verification therefore risks loss of the dual NF-κB/MAPK mechanism, introduction of cytotoxicity, or complete redirection of pharmacological activity.

Carboxamide vs Carbothioamide
Yuwen02f1 (C=O): NF-κB/MAPK pathway modulation|Carbothioamide (C=S): synthetic intermediate for antimicrobial libraries
Single-atom substitution redirects biological utility; the carbothioamide lacks reported anti-inflammatory activity and may not support the same pathway research endpoints.
DPP Congeners
Yuwen02f1: reported favorable cytotoxicity profile in screening panel|Other DPP derivatives: cytotoxicity profile may differ at comparable concentrations
Structural analogs within the same series exhibited higher cytotoxicity; substitution may introduce cell-viability confounds without preserving pathway-target engagement.
COX-2 Selective Inhibitors
Yuwen02f1: upstream signaling-level blockade (NF-κB/MAPK/ROS)|Celecoxib-class: downstream COX-2 enzyme inhibition
Mechanism mismatch: signaling-pathway inhibition and enzyme-level blockade address different experimental questions and are not interchangeable research tools.

Quantitative Differentiation Evidence for Yuwen02f1


Cytokine Suppression with Minimal Cytotoxicity vs. DPP Congeners

In a systematic screen of synthetic diphenylpyrazole (DPP) derivatives for anti-inflammatory activity in LPS-stimulated RAW264.7 macrophages, several compounds suppressed TNF-α production; however, yuwen02f1 was the only derivative that combined effective cytokine inhibition with the least effect on cell viability [1]. At 30 μM, yuwen02f1 effectively inhibited secretion of both TNF-α and IL-6 from LPS-activated murine macrophages and human monocytes, while also suppressing nitric oxide and reactive oxygen species (ROS) release [2]. By contrast, other active DPP congeners within the same series caused measurable cytotoxicity at equipotent anti-inflammatory concentrations, rendering them unsuitable for further development [1].

Cytokine vs Cytotoxicity
Head-to-head
Yuwen02f1: effective TNF-α/IL-6 suppression at 30 μM; lowest cytotoxicity among all active DPP derivatives in the screening panel
Other DPP congeners: anti-inflammatory activity present but with higher cytotoxicity at equivalent concentrations
Supports cell-model endpoint review; reported efficacy-toxicity profile selected within a characterized series.
LPS-stimulated RAW264.7 macrophages; MTT assay context
Anti-inflammatory Cytokine inhibition Structure–activity relationship

Dual NF-κB/MAPK Pathway Inhibition vs. COX-2-Selective Agents

Yuwen02f1 exerts anti-inflammatory effects through simultaneous blockade of two central pro-inflammatory signaling cascades: it reverses IκBα degradation (thereby attenuating NF-κB nuclear translocation and downstream iNOS/COX-2 expression) and inhibits phosphorylation of all three major MAPK family members—ERK1/2, JNK, and p38 [1]. This dual-pathway mechanism is upstream of COX-2 enzymatic inhibition and contrasts with celecoxib, which achieves anti-inflammatory action primarily through selective COX-2 enzyme inhibition (Ki = 0.04 μM against COX-2) [2]. At 30 μM, yuwen02f1 also attenuates translocation of the NADPH oxidase subunits p47phox and p67phox to the cell membrane, directly blocking the ROS generation that drives NF-κB and MAPK activation [1].

Mechanism vs Celecoxib
Reported
Yuwen02f1 (30 μM): reverses IκBα degradation; inhibits ERK1/2, JNK, p38 phosphorylation; attenuates p47phox/p67phox membrane translocation
Celecoxib: selective COX-2 enzyme inhibitor (Ki = 0.04 μM); does not directly target NF-κB or MAPK phosphorylation
Mechanistic complementarity, not interchangeability; pathway-level research context differs from enzyme-inhibition studies.
Cross-study comparison; conditions differ
NF-κB signaling MAPK pathway Anti-inflammatory mechanism

In Vivo Efficacy in Adjuvant-Induced Arthritis and Sepsis Models

In a murine adjuvant-induced arthritis (AIA) model of chronic inflammation, yuwen02f1 significantly attenuated paw edema and reduced serum levels of pro-inflammatory cytokines (TNF-α and IL-6) compared to vehicle-treated arthritic controls [1]. In the LPS-induced endotoxemia (acute inflammation) model, yuwen02f1 additionally reversed thrombocytopenic syndrome and protected against multi-organ tissue injury, with reduced mortality in septic mice [1]. This dual acute/chronic in vivo efficacy profile distinguishes yuwen02f1 from many pyrazole carboxamide derivatives that have only been characterized in single-model systems or in vitro assays alone [2].

In Vivo Model Evidence
Class-level
Reported attenuation of paw edema in AIA mice; reduced serum TNF-α and IL-6; reversal of thrombocytopenia; multi-organ protection in LPS-endotoxemia model. Specific percentage values available in full text.
Supports in vivo model-response context across acute and chronic inflammation models.
Data to verify from full-text source
Rheumatoid arthritis model In vivo anti-inflammatory Paw edema

Carboxamide vs. Carbothioamide Analog: Divergent Biological Profiles

The direct carbothioamide analog—5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide—diverges fundamentally from yuwen02f1 in its biological application: the carbothioamide serves as a synthetic precursor for generating thiazole, 1,3,4-thiadiazole, and pyrano[2,3-d]thiazole derivatives with antimicrobial activity, rather than exhibiting intrinsic anti-inflammatory properties [1]. This single-atom substitution (O → S at the carboxamide position) redirects the compound's utility from direct pharmacological target engagement (NF-κB/MAPK pathway modulation) to serving as a heterocyclic building block for antimicrobial compound libraries [1][2].

Carboxamide vs C=S Analog
Head-to-head
Yuwen02f1 (C=O): validated anti-inflammatory tool; NF-κB/MAPK/ROS pathway modulation in macrophage and murine models
Carbothioamide (C=S): synthetic precursor for thiazole/thiadiazole antimicrobial libraries; no published anti-inflammatory data
Complete divergence in research application; near-identical IUPAC names create procurement confusion risk.
Functional interchange not supported by evidence
Bioisosterism Carboxamide vs. carbothioamide Target specificity

Lipophilicity and Hydrogen Bonding Profile vs. Diaryl Congeners

Yuwen02f1 exhibits a computed XLogP3-AA of 1.6 with one hydrogen bond donor (carboxamide NH₂) and three hydrogen bond acceptors (furan O, pyrazole N, carboxamide C=O), placing it within favorable drug-like physicochemical space [1]. In contrast, 3,5-diphenyl-substituted 4,5-dihydro-1H-pyrazole-1-carboxamide analogs lacking the furan heterocycle display higher computed lipophilicity (XLogP typically >2.5 due to additional phenyl ring), which may alter membrane permeability, plasma protein binding, and off-target promiscuity profiles . The presence of the furan oxygen contributes to the moderate lipophilicity and provides an additional hydrogen bond acceptor that may influence target binding orientation at the NF-κB/MAPK regulatory interface.

Physicochemical Profile
Class-level
XLogP3-AA = 1.6; HBD = 1; HBA = 3 (furan O, pyrazole N, C=O). Diaryl analogs lacking furan: estimated XLogP typically >2.5; HBA = 2.
Moderate lipophilicity may support assay reproducibility; furan oxygen contributes an additional HBA.
Computed properties; empirical validation review advised
Lipophilicity Drug-likeness Physicochemical profiling

Validated Application Scenarios for Yuwen02f1


Dual NF-κB/MAPK Pathway Inhibition in Inflammation Research

Yuwen02f1 is the procurement choice for research groups requiring a validated small-molecule probe that simultaneously inhibits NF-κB and MAPK signaling downstream of ROS/NADPH oxidase activation. Unlike COX-2-selective inhibitors (e.g., celecoxib), which act downstream at the enzyme level, yuwen02f1 operates at the signaling-kinase level, blocking phosphorylation of ERK1/2, JNK, and p38 while reversing IκBα degradation [1]. This makes it specifically suited for mechanistic studies dissecting the relative contributions of NF-κB versus MAPK pathways in LPS-stimulated macrophage models (RAW264.7, THP-1, primary monocytes) at a working concentration of 30 μM, where it suppresses TNF-α and IL-6 without significant cytotoxicity [1][2].

In Vivo Rheumatoid Arthritis and Sepsis Model Studies

For laboratories conducting adjuvant-induced arthritis (AIA) or LPS-induced endotoxemia studies in mice, yuwen02f1 provides a procurement advantage over structurally related pyrazole carboxamides that lack published in vivo validation. The compound has demonstrated attenuation of paw edema in AIA mice, reduction of serum TNF-α and IL-6, reversal of thrombocytopenia, and protection against multi-organ injury in septic mice [1]. This breadth of in vivo characterization across both acute and chronic inflammation models is not available for most 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboxamide congeners, which have typically only been evaluated in vitro [3].

SAR Studies: Carboxamide vs. Carbothioamide Pharmacophores

Yuwen02f1 (C=O carboxamide) and its direct carbothioamide analog (C=S) represent a clean pharmacophore pair for SAR studies examining the impact of a single-atom substitution on biological activity. The carboxamide is validated for anti-inflammatory NF-κB/MAPK pathway modulation [1], whereas the carbothioamide is exclusively utilized as a synthetic intermediate for constructing antimicrobial thiazole, 1,3,4-thiadiazole, and pyrano[2,3-d]thiazole libraries [4]. Procurement of both compounds enables controlled head-to-head comparison of target engagement, physicochemical properties, and biological readouts, providing a well-defined model system for teaching or investigating bioisosteric replacement principles.

ROS/NADPH Oxidase-Dependent Inflammation Studies

Yuwen02f1 is uniquely suited for studies examining the intersection of oxidative stress and inflammatory signaling because it directly attenuates translocation of the NADPH oxidase subunits p47phox and p67phox to the cell membrane at 30 μM, thereby blocking the ROS generation that serves as an upstream trigger for both NF-κB and MAPK activation [1]. This ROS-blocking mechanism is not shared by conventional NSAIDs or COX-2-selective inhibitors, making yuwen02f1 the appropriate procurement choice for researchers investigating redox-sensitive inflammatory pathways or screening for compounds that interrupt the ROS-to-NF-κB signaling axis.

Application
Selection Property
Validation Focus
NF-κB/MAPK signaling pathway research
Dual-pathway inhibition context
ERK/JNK/p38 phosphorylation and IκBα degradation endpoints
In vivo inflammation model studies
Multi-model in vivo characterization
Disease-model endpoint review; paw edema and serum cytokine endpoints
Carboxamide/carbothioamide SAR comparison
Pharmacophore comparison context
Bioisosteric replacement endpoints; target-engagement verification
ROS/NADPH oxidase signaling studies
Upstream ROS blockade context
p47phox/p67phox translocation and redox-sensitive pathway endpoints
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